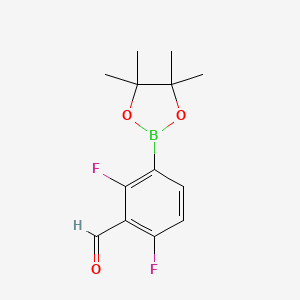

2,4-Difluoro-3-formylphenylboronic acid pinacol ester

Description

2,4-Difluoro-3-formylphenylboronic acid pinacol ester (CAS: 2121512-76-1, molecular formula: C₁₃H₁₅BF₂O₃) is a boronic ester derivative characterized by a formyl (-CHO) group at the 3-position and fluorine substituents at the 2- and 4-positions on the phenyl ring. The pinacol ester protection enhances its stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry . This compound is classified under hazard code H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring careful handling and storage at 2–8°C . Its primary applications include serving as a key intermediate in synthesizing bioactive molecules, polymers, and metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJNJDYQWRTSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-formylphenylboronic acid pinacol ester typically involves the esterification of 2,4-difluoro-3-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The process can be summarized as follows:

Starting Materials: 2,4-Difluoro-3-formylphenylboronic acid and pinacol.

Reaction Conditions: Acidic medium, typically using a catalyst like sulfuric acid.

Procedure: The reactants are mixed and heated to promote esterification, resulting in the formation of the desired pinacol ester.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. The boronic ester group reacts with aryl halides or pseudohalides, while fluorine substituents modulate electronic and steric effects.

Example Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |

| Base | Na₂CO₃ or K₃PO₄ (2 equiv) |

| Solvent | Dioxane/H₂O (4:1) or THF |

| Temperature | 80–100°C, 12–24 hours |

Key Observations

-

The 2,4-difluoro substitution enhances oxidative addition rates due to electron withdrawal at the boron center .

-

Yields range from 65–85% for electron-deficient aryl partners but drop to 40–50% with sterically hindered substrates .

Protodeboronation

Radical-mediated protodeboronation enables formal anti-Markovnikov hydromethylation of alkenes. The reaction replaces the boron group with a hydrogen atom under catalytic conditions .

Catalytic System

| Reagent | Role |

|---|---|

| Mn(dpm)₃ | Radical initiator |

| PhSiH₃ | Hydrogen donor |

| t-BuOH | Proton source |

Mechanistic Pathway

-

Mn-catalyzed HAT (Hydrogen Atom Transfer) generates a boronate radical.

-

β-B scission eliminates the boron group.

-

Radical quenching yields the protodeboronated product.

Scope

-

Works for primary , secondary , and tertiary alkyl boronic esters.

-

Demonstrated in formal syntheses of δ-(R)-coniceine and indolizidine 209B .

Hydrolysis to Boronic Acid

The pinacol ester undergoes hydrolysis under mild acidic or basic conditions to yield the corresponding boronic acid.

Procedure

Key Data

-

Hydrolysis rates are accelerated by ortho-fluorine substituents , which increase boron’s electrophilicity .

-

The reaction is pH-sensitive :

Reductive Amination

The formyl group participates in reductive amination with primary amines, facilitated by sodium cyanoborohydride (NaBH₃CN) .

Typical Protocol

-

React with amine (1 equiv) in anhydrous MeOH under Ar.

-

Add NaBH₃CN (2 equiv) and stir for 48 hours.

-

Purify via column chromatography.

Applications

Stability and Deboronation

Fluorine substituents significantly influence stability:

-

2,4-Difluoro derivatives undergo rapid hydrodeboronation in aqueous base (t₁/₂ < 1 hour at pH 12) .

-

Deboronation products: 2,4-difluorobenzaldehyde and boric acid .

Comparative Reactivity Table

| Reaction Type | Conditions | Yield (%) | Key Factor |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 75–85 | Electron-deficient partners |

| Protodeboronation | Mn(dpm)₃, PhSiH₃, t-BuOH | 60–75 | Radical stability |

| Hydrolysis | MeOH, silica, RT | >90 | Ortho-F substituents |

| Reductive Amination | NaBH₃CN, MeOH, Ar | 50–65 | Amine nucleophilicity |

This compound’s versatility stems from its balanced electronic effects and functional group compatibility. Ongoing research focuses on optimizing its use in asymmetric catalysis and materials science .

Scientific Research Applications

Organic Synthesis

The primary application of 2,4-difluoro-3-formylphenylboronic acid pinacol ester is in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction is essential for constructing complex organic molecules and is widely used in pharmaceuticals and material science.

Mechanism of Action:

The mechanism involves several key steps:

- Transmetalation: The boronic ester reacts with a palladium catalyst to form a palladium-boron complex.

- Oxidative Addition: An aryl or vinyl halide undergoes oxidative addition to the palladium complex.

- Reductive Elimination: This results in the formation of a new carbon-carbon bond and regenerates the palladium catalyst.

Biological Applications

In biological research, this compound is utilized for developing fluorescent probes that detect reactive oxygen species (ROS) such as hydrogen peroxide in living cells. These probes are crucial for studying oxidative stress and related diseases.

Medicinal Chemistry

The compound has potential applications in drug delivery systems and as a precursor for boron-containing pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy and specificity.

Industrial Applications

In industry, 2,4-difluoro-3-formylphenylboronic acid pinacol ester is used in synthesizing advanced materials, including polymers and molecular spin switches. Its reactivity makes it suitable for creating novel materials with specific properties.

-

Fluorescent Probes Development:

A study demonstrated the use of boronic esters to create fluorescent probes capable of detecting hydrogen peroxide levels in cells. The incorporation of the difluorophenyl group enhanced selectivity and sensitivity towards ROS detection. -

Drug Delivery Systems:

Research explored the potential of boron-containing compounds in targeted drug delivery systems. The unique properties of 2,4-difluoro-3-formylphenylboronic acid pinacol ester allow for modifications that can improve drug solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-formylphenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The process can be outlined as follows:

Transmetalation: The boronic ester reacts with a palladium catalyst to form a palladium-boron complex.

Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium complex, forming a palladium-aryl or palladium-vinyl intermediate.

Reductive Elimination: The intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Data Tables for Key Properties

Table 1: Physical and Chemical Properties

Biological Activity

2,4-Difluoro-3-formylphenylboronic acid pinacol ester (commonly referred to as 2,4-Difluoro-3-FPB) is a boronic acid derivative notable for its unique structural features, which include two fluorine atoms and a formyl group. This compound has gained attention in medicinal chemistry due to its potential applications in synthesizing various bioactive molecules, including antitumor agents and kinase inhibitors.

- Molecular Formula : C13H15BF2O3

- Molecular Weight : Approximately 268.064 g/mol

- Structural Features : The presence of difluoro and formyl groups enhances the compound's reactivity and stability in biological systems, making it a versatile building block in organic synthesis.

The biological activity of 2,4-Difluoro-3-FPB is largely attributed to its ability to participate in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. The pinacol ester group serves as a protecting group for the boronic acid functionality, facilitating selective coupling under mild conditions. This reaction allows for the introduction of difluorinated and formyl moieties into various target molecules, thereby expanding their structural diversity and potential therapeutic applications.

Biological Applications

The compound has been explored for its role in synthesizing several classes of biologically active compounds:

- Antitumor Agents : Research indicates that 2,4-Difluoro-3-FPB can be utilized in the synthesis of compounds with potential antitumor activity. Its structural attributes may enhance the metabolic stability and bioavailability of these agents.

- Kinase Inhibitors : The compound's ability to modify enzyme activity positions it as a candidate for developing kinase inhibitors, which are vital in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Synthesis of Antitumor Agents

A study demonstrated the successful application of 2,4-Difluoro-3-FPB in synthesizing a series of novel antitumor agents. These agents exhibited significant cytotoxicity against various cancer cell lines. The incorporation of difluoro and formyl groups was found to enhance the interaction with biological targets, leading to improved efficacy compared to non-fluorinated analogs .

Mechanistic Insights

Further research has elucidated that the difluoro substitution not only improves metabolic stability but also influences the electronic properties of the compound, enhancing its reactivity towards biological targets. For instance, studies have shown that fluorinated phenylboronic acids display different deboronation rates and reactivity profiles compared to their non-fluorinated counterparts .

Q & A

Q. What experimental methods are recommended for monitoring the reactivity of 2,4-difluoro-3-formylphenylboronic acid pinacol ester in aqueous conditions?

Methodological Answer: UV-vis spectroscopy is a robust method to track reaction kinetics. For example, the reaction of structurally similar pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) with H₂O₂ was monitored via UV-vis at pH 7.27, where a decrease in the original absorption peak (λmax 290 nm) and the emergence of a new peak at 405 nm indicated ester decomposition . For the target compound, analogous protocols can be adapted, with attention to solvent choice (e.g., acetone or cyclohexane) to avoid solubility conflicts .

Q. How does solvent selection impact the solubility and reactivity of this boronic ester?

Methodological Answer: Solubility is solvent-dependent and critical for reaction design. The pinacol ester group enhances solubility in organic solvents (e.g., acetone, THF) compared to the parent boronic acid. Solubility studies using the Wilson equation (Fig. 3 in ) show that miscibility with water varies significantly: acetone allows higher solubility, while cyclohexane exhibits limited miscibility. Researchers should pre-screen solvents via temperature-dependent solubility curves to optimize reaction conditions .

Q. What are the key considerations for using this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The boronic ester group enables cross-coupling with aryl halides or triflates. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard.

- Base optimization : Use mild bases (e.g., Na₂CO₃) to avoid ester hydrolysis.

- Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require anhydrous conditions to preserve ester integrity .

Evidence from Ni/Cu-catalyzed C-F activation (for fluoroarenes) suggests similar protocols could apply to retain fluorine substituents during coupling .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer: Store at 0–6°C in airtight, desiccated containers to prevent hydrolysis. Avoid exposure to moisture, as boronic esters are prone to hydrolysis in aqueous environments. Refrigeration (<6°C) is critical for long-term stability, as indicated for structurally related difluorophenylboronic esters .

Advanced Research Questions

Q. How can stereoselectivity challenges in allylboration reactions involving this compound be addressed?

Methodological Answer: Low E/Z selectivity in allylboration can be mitigated via borinic ester intermediates. For example, treating α-substituted allyl pinacol boronic esters with nBuLi and TFAA generates borinic esters, which react with aldehydes with >90% E selectivity. This method, validated for crotyl and β-methallyl substrates, can be adapted for the target compound to control stereochemistry in complex syntheses .

Q. What strategies enable chemoselective functionalization of this boronic ester in multi-step syntheses?

Methodological Answer: Control solution speciation to prioritize specific reactions. For instance, during cross-coupling, adjusting pH or solvent polarity can suppress undesired side reactions (e.g., ester hydrolysis). demonstrates that manipulating equilibria in Pd-catalyzed systems allows iterative C=C bond formation while preserving boronic ester functionality .

Q. How do structural modifications (e.g., difluoro and formyl groups) influence photophysical properties?

Methodological Answer: The difluoro and formyl groups may enhance room-temperature phosphorescence (RTP) via heavy-atom-free triplet state generation. Studies on phenylboronic acid pinacol esters show that out-of-plane distortion at the B-Cipso moiety in the T₁ state induces RTP (lifetime ~seconds). Computational modeling (DFT) is recommended to assess how substituents alter excited-state dynamics and solid-state packing .

Q. Can Ni/Cu-catalyzed defluoroborylation be applied to synthesize this compound from fluorinated precursors?

Methodological Answer: Yes. Ni/Cu systems cleave C-F bonds in fluoroarenes to form boronic esters. For example, 3,4-difluorophenylboronic acid was synthesized via this method. Adapting this protocol for 2,4-difluoro precursors requires optimizing catalyst loading (e.g., Ni(cod)₂/CuI) and boronating agents (e.g., B₂pin₂) to retain the formyl group during C-F activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.